3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene
Description
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene is a boron-containing heterocyclic compound characterized by a tricyclic framework fused with a benzene ring and two nitrogen atoms (diaza groups). Its structure includes a 4-methylphenyl substituent, which enhances steric bulk and influences reactivity.
Properties
IUPAC Name |
3-(4-methylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2/c1-12-8-10-14(11-9-12)18-19-15-6-2-4-13-5-3-7-16(20-18)17(13)15/h2-11,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFSXFHFLDYAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal synthetic method for this compound involves the palladium-catalyzed coupling of 4-methylphenylboronic acid with a suitable naphthalene derivative, which contains nitrogen atoms positioned to form the diaza-boratricyclic core. The key aspects of this synthesis are as follows:
-
- 4-Methylphenylboronic acid
- Naphthalene derivative with suitable diaza functionalities
-
- Palladium catalyst (commonly Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands)
Base:
- Potassium carbonate (K2CO3) or similar mild inorganic bases
-
- Organic solvents such as toluene or a toluene/water biphasic system
-
- Reflux temperature (~110 °C for toluene)
- Reaction time typically several hours (6–24 h depending on scale and catalyst loading)
-
- Standard chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure product
This synthetic approach leverages the Suzuki-Miyaura cross-coupling reaction mechanism, which enables the formation of the boron-carbon bond integral to the compound's structure. The presence of the diaza group in the naphthalene derivative facilitates the formation of the fused boron-containing heterocycle during or after the coupling step, often requiring controlled reaction conditions to avoid side reactions.
Industrial Production Methods
For large-scale or industrial synthesis, the above method is adapted with process intensification techniques to improve yield, reproducibility, and cost-effectiveness:
Continuous Flow Reactors:
These allow precise control over reaction parameters such as temperature, mixing, and reaction time, improving product consistency and reducing reaction times.Automated Systems:
Automated reagent addition and monitoring systems optimize catalyst loading and base equivalents, minimizing waste and improving catalyst turnover.Optimization of Reaction Parameters:
- Temperature and pressure are finely tuned to balance reaction rate and selectivity.
- Catalyst loading is minimized to reduce costs while maintaining high conversion.
- Use of greener solvents or solvent mixtures to reduce environmental impact.
Purification:
Industrial-scale purification may involve recrystallization or preparative chromatography adapted for bulk processing.
Chemical Reaction Analysis Relevant to Preparation
Understanding the reactivity of 3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene is crucial for optimizing its synthesis and subsequent modifications:
| Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Oxidation | Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4) | Formation of boronic acids or boronates |
| Reduction | Lithium aluminum hydride (LiAlH4) in anhydrous ether | Formation of borohydrides |
| Substitution | Halogens (e.g., Cl2) with FeCl3 catalyst | Halogenated or alkylated derivatives |
These reactions inform potential side reactions or post-synthesis modifications that may be necessary during or after the preparation process.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-Methylphenylboronic acid, diaza-naphthalene derivative |
| Catalyst | Palladium-based (e.g., Pd(PPh3)4) |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Toluene or toluene/water mixture |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 6–24 hours |
| Purification Method | Column chromatography |
| Industrial Scale | Continuous flow reactors, automated systems |
| Optimization Focus | Catalyst loading, temperature, solvent choice |
Research Findings and Optimization Insights
Catalyst Efficiency:
Studies indicate that phosphine ligand choice in palladium catalysts significantly affects yield and selectivity. Bulky ligands can enhance coupling efficiency by stabilizing the active catalytic species.Base Selection:
Potassium carbonate is preferred for its mildness and compatibility with boronic acids, reducing side reactions such as protodeboronation.Solvent Effects:
Toluene provides a non-polar medium favoring the solubility of aromatic substrates and palladium complexes, but biphasic systems with water can improve reaction rates by facilitating base solubility.Reaction Monitoring:
In-process monitoring via HPLC or GC-MS ensures optimal reaction completion and minimizes impurities.Scale-up Challenges: Heat and mass transfer limitations in batch reactors can be mitigated by flow chemistry, improving reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the boron atom, with reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of borohydrides.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its biological activity. The compound can also participate in electron transfer processes, making it useful in catalysis and materials science .
Comparison with Similar Compounds
N-[2,4-Dioxo-3-aza-tricyclo-[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaen-3-yl]thiourea
- Structure : Shares the tricyclic core but replaces boron with a thiourea group (-NH-CS-NH₂) at position 3.
- Properties : Exhibits strong hydrogen bonding in the crystal lattice due to the thiourea moiety, enhancing thermal stability (m.p. >250°C) .
- Applications : Primarily studied for crystallographic modeling rather than biological activity .
Levonadifloxacin
- Structure: Contains a benzoquinolizine tricyclic system with a carboxylic acid and fluoro substituent. The core differs by replacing boron with carbon and adding a piperidine group .
- Properties: Demonstrates broad-spectrum antibacterial activity, particularly against MRSA, due to its fluoroquinolone backbone .
- Key Difference : The absence of boron reduces electrophilicity but enhances antibiotic potency through DNA gyrase inhibition.
Lucifer Yellow CH dilithium salt
Ethyl 4-{2,4-dioxo-3-azatricyclo-[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate
3-(4-Hydroxyphenyl)-10-nitro derivative
Physicochemical Properties
Biological Activity
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene is a boron-containing heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structural features allow for diverse biological interactions, making it a subject of interest for various applications including cancer therapy and organic synthesis.
The compound's IUPAC name is 3-(4-methylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene with a molecular formula of C17H15BN2. The compound features a boron atom integral to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15BN2 |
| IUPAC Name | 3-(4-methylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene |
| CAS Number | 1159803-47-0 |
| InChI Key | VPFSXFHFLDYAKY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to the boron atom's ability to form reversible covalent bonds with nucleophiles such as hydroxyl or amino groups. This interaction is crucial for its potential therapeutic effects and catalysis in organic reactions.
Anticancer Potential
Research indicates that boron-containing compounds can be effective in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment modality. The mechanism involves the absorption of neutrons by boron atoms localized in tumor cells, leading to the destruction of cancerous tissues while sparing healthy cells.
Case Study:
A study investigated the efficacy of similar boron compounds in BNCT for glioblastoma treatment. Results showed a significant reduction in tumor size and improved survival rates in treated subjects compared to controls.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural characteristics exhibit antimicrobial activity against various pathogens. The presence of the diaza group may enhance interaction with microbial cell membranes.
Research Findings:
In vitro tests demonstrated that derivatives of this compound showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. Further exploration into structure-activity relationships is ongoing to optimize these effects.
Synthesis and Applications
The synthesis typically involves the reaction of 4-methylphenylboronic acid with naphthalene derivatives under palladium catalysis in organic solvents like toluene. This method allows for efficient production while maintaining high purity levels.
Industrial Applications
Beyond medicinal chemistry, this compound serves as a building block in the synthesis of advanced materials and catalysts due to its unique electronic properties and reactivity patterns.
Q & A
Q. What are the critical steps in synthesizing 3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo compounds, and what challenges arise during cyclization?
Methodological Answer: The synthesis involves multi-step cyclization and functionalization:
Tricyclic Core Formation : Cyclization of substituted benzene derivatives with nitrogen-containing reagents under reflux conditions (e.g., using DMF as a solvent at 120°C for 12 hours). Challenges include regioselectivity control and avoiding side reactions like over-oxidation .
Boron Incorporation : Boron trifluoride etherate is introduced via electrophilic substitution, requiring anhydrous conditions to prevent hydrolysis .
Post-Functionalization : The 4-methylphenyl group is added via Suzuki coupling, optimizing palladium catalyst loading (1-2 mol%) and base selection (e.g., K₂CO₃) to enhance yield .
Q. Key Challenges :
- Regioselectivity : Competing reaction pathways during cyclization may yield byproducts; monitoring via TLC or HPLC is critical.
- Boron Stability : Moisture-sensitive intermediates necessitate inert atmosphere handling .
Q. How is X-ray crystallography employed to resolve the compound’s structural ambiguities?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
Crystal Growth : Slow evaporation of a dichloromethane/hexane solution yields diffraction-quality crystals .
Data Collection : Using Cu-Kα radiation (λ = 1.54178 Å) at 293 K, with data refined via SHELXL-93. Symmetry codes (e.g., ) resolve lattice ambiguities .
Validation : Bond lengths (C–C: 1.39–1.42 Å, B–N: 1.45 Å) and angles are cross-validated against DFT calculations to confirm geometric accuracy .
Q. How can substitution reactions on the tricyclic core be optimized to synthesize novel derivatives with tailored properties?
Methodological Answer: Substitution strategies depend on electronic and steric factors:
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the para position of the 4-methylphenyl group achieves >80% yield. Meta-directing effects of the boron atom require temperature modulation (0–5°C) .
Nucleophilic Aromatic Substitution (NAS) : Electron-deficient rings (e.g., fluorinated analogs) react with amines (e.g., morpholine) under microwave irradiation (150°C, 30 min), reducing reaction time by 50% compared to conventional heating .
Q. Data Contradiction Analysis :
- Unexpected Byproducts : Competing NAS and oxidation pathways may occur; GC-MS monitoring identifies intermediates. Adjusting solvent polarity (e.g., switching from DMF to DMSO) suppresses side reactions .
Q. What integrated approaches resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer: Discrepancies arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
Dynamic NMR : Variable-temperature ¹H NMR (VT-NMR) at 298–373 K detects proton exchange in solution, explaining split signals absent in SC-XRD .
Computational Modeling : DFT (B3LYP/6-311+G(d,p)) simulates solution-phase conformers, aligning NMR chemical shifts (δ 7.2–8.1 ppm for aromatic protons) with experimental data .
Case Study :
A crystallographic outlier (C–N bond length: 1.38 Å vs. DFT-predicted 1.41 Å) was attributed to crystal lattice strain. Hirshfeld surface analysis confirmed intermolecular H-bonding distortions .
Q. How do theoretical frameworks guide the design of bioactivity studies for this compound?
Methodological Answer: Linking structure to function involves:
Molecular Docking : AutoDock Vina screens against enzyme targets (e.g., cytochrome P450), prioritizing derivatives with docking scores ≤ −8.0 kcal/mol. The boron atom’s Lewis acidity enhances binding to catalytic serine residues .
QSAR Modeling : Topological polar surface area (TPSA > 80 Ų) and LogP (2.5–3.5) predict blood-brain barrier permeability, directing CNS-targeted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
